1-Hexadecene
Overview
Description
It is classified as an alpha-olefin and appears as a colorless liquid . This compound is notable for its high reactivity, which makes it useful in various industrial applications, including as a surfactant in lubricating fluids, a drilling fluid in the boring and drilling industry, and in paper sizing .
Mechanism of Action
. . . The primary targets of 1-Hexadecene are not well-defined due to its broad applications and the nature of being a long-chain hydrocarbon.
Mode of Action
The mode of action of this compound is primarily physical rather than biochemical. As a surfactant in lubricating fluid, a drilling fluid in the boring and drilling industry, and in paper sizing, it interacts with other substances to reduce surface tension, thereby enhancing the efficiency of industrial processes .
Biochemical Pathways
For instance, the soil strain Acinetobacter oleivorans DR1 has been shown to degrade diesel fuel and alkanes . .
Result of Action
The high reactivity of this compound means that exposure to air could cause oxidation of its surface layer, forming unwanted impurities . In industrial applications, this reactivity can be both a benefit and a challenge, as it allows this compound to interact with other substances effectively, but also requires careful handling and storage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to air can lead to oxidation, forming unwanted impurities . Therefore, it is stored with the use of tank blanketing, and handled in a dry, inert atmosphere . Temperature and pressure conditions can also affect its physical and chemical properties, and thus its performance in various applications.
Biochemical Analysis
Biochemical Properties
It is known that 1-Hexadecene is a long-chain hydrocarbon, which suggests that it may interact with lipids and other hydrophobic molecules within cells
Cellular Effects
It has been suggested that exposure to this compound could cause oxidation of its surface layer, forming unwanted impurities This suggests that this compound may have some impact on cellular redox processes
Temporal Effects in Laboratory Settings
It has been suggested that the high reactivity of this compound means that exposure to air could cause oxidation of its surface layer, forming unwanted impurities This suggests that the effects of this compound may change over time due to oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexadecene can be synthesized through several methods, including:
Olefination Reactions: One common method involves the Wittig reaction, where a phosphonium ylide reacts with a long-chain aldehyde to form the desired alkene.
Hydroformylation: This process involves the reaction of an olefin with carbon monoxide and hydrogen in the presence of a catalyst to form an aldehyde, which can then be reduced to form the alkene.
Dehydration of Alcohols: Long-chain alcohols can be dehydrated using acid catalysts to form the corresponding alkenes.
Industrial Production Methods
Industrially, this compound is often produced through the oligomerization of ethylene, where ethylene molecules are combined to form longer-chain alkenes. This process typically involves the use of a catalyst, such as a Ziegler-Natta catalyst, to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-Hexadecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Hydrogenation of this compound can produce hexadecane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 1-bromohexadecane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of light or a catalyst.
Major Products
Oxidation: Hexadecanol, hexadecanal, hexadecanoic acid.
Reduction: Hexadecane.
Substitution: 1-Bromohexadecane, 1-Chlorohexadecane.
Scientific Research Applications
1-Hexadecene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in polymerization reactions.
Medicine: Research has explored its potential antimicrobial and antioxidant activities.
Industry: It is used in the production of lubricants, surfactants, and as a component in drilling fluids.
Comparison with Similar Compounds
1-Hexadecene is similar to other long-chain alkenes, such as:
1-Octadecene: Another long-chain alpha-olefin with similar chemical properties but a longer carbon chain.
1-Tetradecene: A shorter-chain alpha-olefin with similar reactivity.
1-Dodecene: An even shorter-chain alpha-olefin with similar applications.
The uniqueness of this compound lies in its specific chain length, which makes it particularly suitable for certain industrial applications, such as in the production of lubricants and surfactants .
Properties
IUPAC Name |
hexadec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3H,1,4-16H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEZCXVZFLOKMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25655-58-7 | |
Record name | 1-Hexadecene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25655-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1027269 | |
Record name | 1-Hexadecene | |
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Molecular Weight |
224.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; mp = 4.1 deg C; [HSDB] | |
Record name | 1-Hexadecene | |
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Record name | 1-Hexadecene | |
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Boiling Point |
284.4 °C @ 760 MM HG | |
Record name | N-HEXADEC-1-ENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL, ETHER, PETROLEUM ETHER, SOLUBLE IN PETROLEUM AND COAL-TAR SOLVENTS | |
Record name | N-HEXADEC-1-ENE | |
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Density |
0.7811 @ 20 °C/4 °C | |
Record name | N-HEXADEC-1-ENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |
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Vapor Pressure |
0.00264 [mmHg] | |
Record name | 1-Hexadecene | |
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Color/Form |
LEAF, COLORLESS LIQUID | |
CAS No. |
629-73-2, 26952-14-7 | |
Record name | 1-Hexadecene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-73-2 | |
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Record name | 1-Hexadecene | |
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Record name | Hexadecene (mixed isomers) | |
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Record name | 1-Hexadecene | |
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Record name | 1-Hexadecene | |
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Record name | 1-Hexadecene | |
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Record name | Hexadec-1-ene | |
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Record name | 1-HEXADECENE | |
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Record name | N-HEXADEC-1-ENE | |
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Melting Point |
4.1 °C | |
Record name | N-HEXADEC-1-ENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5730 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-hexadecene?
A1: this compound has the molecular formula C16H32 and a molecular weight of 224.43 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and X-ray Photoelectron Spectroscopy (XPS) are commonly used to characterize this compound. [, , , , ]
Q3: What is the thermal behavior of this compound?
A3: this compound exhibits complex thermal behavior compared to n-paraffins. It crystallizes in a state of orientational disorder, displaying virtually complete end-for-end disorder in its crystal structure. []
Q4: How is this compound utilized in material science?
A4: this compound is used to create self-assembled monolayers (SAMs) on various surfaces, particularly hydrogen-terminated silicon. These SAMs find applications in areas like nano-fabrication and modifying surface properties. [, , ]
Q5: Can this compound be used to enhance polymer properties?
A5: Yes, this compound is copolymerized with other monomers to modify polymer properties. For instance, incorporating this compound into polypropylene can enhance its elongation at break and impact its shape memory effect. [, , ]
Q6: How does this compound contribute to the development of pour point depressants?
A6: Terpolymers incorporating this compound, like tetradecyl methacrylate-maleic anhydride-1-hexadecene (C14MC-MA-HE), exhibit significant potential as pour point depressants in diesel fuel, effectively lowering the solid point and cold filter plugging point. []
Q7: What role does this compound play in lubricant applications?
A7: this compound serves as a model lubricant to study friction and wear characteristics of coatings like diamond-like carbon (DLC). Studies revealed that the presence of functional groups in lubricants significantly impacts the friction coefficient of ta-C coatings compared to a-C:H coatings. []
Q8: How do microorganisms interact with this compound?
A8: Certain microorganisms, like Corynebacterium equi IFO 3730 and Candida lipolytica, can utilize this compound as a substrate. They demonstrate the capability to oxidize this compound and its derivatives, leading to the formation of various intermediates like epoxides, diols, and ketones. [, , ]
Q9: Can this compound be used to enhance the production of bioactive compounds?
A9: Yes, studies have shown that adding this compound to the culture medium of specific fungi, like Berkleasmium sp. Dzf12, can significantly enhance the production of valuable bioactive compounds like palmarumycins. [, ]
Q10: What is the significance of this compound in insect chemical ecology?
A10: Research revealed that this compound plays a crucial role in the sex discrimination behavior of the egg parasitoid Trissolcus japonicus. The parasitoids were attracted to female Halyomorpha halys stink bugs due to the lower concentration of this compound on their cuticles compared to males. []
Q11: How is this compound used in food safety applications?
A11: this compound is identified as a marker compound for detecting electron-beam irradiation in various food products, including dried anchovies, squid, and octopus. This application helps distinguish irradiated food from non-irradiated ones. [, , ]
Q12: What are the environmental implications of this compound?
A12: While this compound can be biodegraded by specific microorganisms under anaerobic conditions, its presence in the environment, especially due to oil spills or industrial waste, can be detrimental. Understanding its biodegradation pathways and developing efficient bioremediation strategies are crucial. []
Q13: How does this compound impact propylene polymerization?
A13: Adding this compound during propylene polymerization with MgCl2/TiCl4-Al(i-Bu)3 catalyst system increases polymerization productivity and propylene consumption. The reactivity ratios of these copolymerizations are influenced by the specific 1-alkene used. [, ]
Q14: Can this compound be used in the synthesis of strictly alternating copolymers?
A14: Yes, hydrogenated poly[butadiene-alt-(this compound)] represents a strictly alternating copolymer. These copolymers exhibit unique crystallization behavior, primarily influenced by side-chain crystallization due to the long alkyl chains of this compound. []
Q15: How is this compound used in the development of new materials?
A15: this compound can be utilized in the development of novel materials with specific properties. For example, it has been used in the synthesis of anionic gemini surface-active azoinitiators, which have potential applications in emulsion polymerization. []
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